molecular formula C8H8N2OS B2496300 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol CAS No. 113825-02-8

1-(furan-2-ylmethyl)-1H-imidazole-2-thiol

Cat. No.: B2496300
CAS No.: 113825-02-8
M. Wt: 180.23
InChI Key: NRZMYAMJWLAEEH-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Furan (B31954) Heterocycles in Contemporary Chemical and Biological Research

Imidazole and furan are five-membered heterocyclic rings that are fundamental building blocks in a vast number of biologically active compounds. nih.gov The imidazole ring, with its two nitrogen atoms, is a crucial component of essential biological molecules like the amino acid histidine and purines in DNA. nih.gov Its ability to participate in hydrogen bonding and its electron-rich nature make it a key pharmacophore in many drugs. researchgate.net Imidazole derivatives have been extensively investigated and are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govajrconline.org

Similarly, the furan ring, containing one oxygen atom, is a prevalent scaffold in both natural products and synthetic pharmaceuticals. utripoli.edu.lyijabbr.com Furan derivatives are recognized for their broad spectrum of biological activities, which include antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic effects. utripoli.edu.lyutripoli.edu.ly The versatility of the furan scaffold allows for a wide variety of chemical modifications, enabling the fine-tuning of its biological and physical properties. ijabbr.com The combination of these two important heterocycles in one molecule, as seen in 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol, presents an intriguing subject for chemical and pharmacological investigation. researchgate.net

Overview of 1H-Imidazole-2-thiol Derivatives in Academic Contexts

Derivatives of 1H-imidazole-2-thiol, also known as 2-mercaptoimidazole, are a well-established class of compounds in medicinal chemistry. The presence of the thiol group at the 2-position of the imidazole ring imparts unique chemical reactivity and potential for biological activity. ontosight.ai These compounds are known to exist in a thione-thiol tautomerism, which can influence their interactions with biological targets.

Academically, research on 1H-imidazole-2-thiol derivatives has uncovered a wide array of pharmacological properties. They have been explored for their potential as antimicrobial, antifungal, antioxidant, and enzyme inhibitory agents. ontosight.ainiscpr.res.in The synthesis of various substituted imidazole-2-thiols is a significant area of focus, as modifications to the imidazole ring can lead to compounds with altered biological profiles. niscpr.res.in

Scope and Research Objectives for this compound

Given the established biological significance of both imidazole and furan moieties, as well as the diverse activities of 1H-imidazole-2-thiol derivatives, the primary research objective for this compound is to investigate its potential as a novel bioactive agent. The scope of research would logically encompass its synthesis, characterization, and evaluation of its pharmacological properties.

A key objective would be to explore whether the combination of the furan and imidazole-2-thiol scaffolds results in synergistic or novel biological activities. The furan-2-ylmethyl substituent at the N1 position of the imidazole ring is of particular interest, as its flexibility and chemical nature could influence the molecule's interaction with biological receptors and enzymes. Research would aim to understand the structure-activity relationships of this compound and its derivatives.

Physicochemical Properties of this compound

While extensive experimental data for this specific compound is not widely published, its basic physicochemical properties can be predicted or are available from chemical suppliers.

PropertyValue
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol
CAS Number 113825-02-8
Appearance Expected to be a solid

Potential Synthesis of this compound

A plausible synthetic route for this compound can be inferred from general methods for the synthesis of N-substituted imidazole-2-thiols. One common approach involves the reaction of an N-substituted amino alcohol with a source of thiocyanate (B1210189).

A potential multi-step synthesis could be envisioned as follows:

Synthesis of the N-substituted amine: Reaction of furfurylamine (B118560) with a suitable two-carbon synthon containing a protected aldehyde or ketone.

Formation of the imidazole ring: Cyclization of the intermediate in the presence of a thiocyanate salt (e.g., potassium thiocyanate) under acidic conditions to form the this compound.

Alternatively, a one-pot synthesis, similar to those developed for other substituted imidazoles, could be explored, combining furfurylamine, a glyoxal (B1671930) equivalent, and a thiocyanate source. nih.gov

Spectroscopic Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methylene (B1212753) bridge protons, and the protons of the imidazole ring. The chemical shifts and coupling patterns would be indicative of the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the furan and imidazole rings, as well as the methylene carbon. The chemical shift of the C2 carbon in the imidazole ring would be of particular interest due to the attached thiol group.

FT-IR: The infrared spectrum would likely show characteristic absorption bands for the N-H and S-H stretching (in the thiol tautomer) or C=S stretching (in the thione tautomer), as well as C-H, C=C, and C-O stretching vibrations from the furan and imidazole rings.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Detailed Research Findings

As of the current date, there is a notable lack of published research focusing specifically on this compound. However, based on the known biological activities of related compounds, several potential areas of research can be proposed.

The presence of both furan and imidazole moieties suggests that this compound could be a candidate for antimicrobial screening. niscpr.res.innih.gov Many imidazole-furan hybrids have demonstrated potent antibacterial and antifungal properties. nih.gov Furthermore, the imidazole-2-thiol core is a known pharmacophore in enzyme inhibitors, suggesting that this compound could be investigated for its inhibitory activity against various enzymes implicated in disease. ontosight.ai

Potential Biological Activities of this compound

Based on the activities of structurally similar compounds, the following table outlines potential biological activities that could be investigated for this compound.

Potential Biological ActivityRationale based on Structural Features
Antibacterial/Antifungal Both imidazole and furan rings are present in numerous antimicrobial agents. ajrconline.orgutripoli.edu.ly
Anticancer Imidazole derivatives are a well-known class of anticancer agents. nih.govnih.gov
Anti-inflammatory Furan and imidazole containing compounds have shown anti-inflammatory properties. ajrconline.orgijabbr.com
Enzyme Inhibition The imidazole-2-thiol moiety is a known feature in various enzyme inhibitors. ontosight.ai

Direct Synthetic Routes

Direct synthetic routes offer efficient methods for obtaining this compound, often by forming the key N-C bond to the furan moiety on a pre-existing imidazole-2-thiol or by constructing the entire heterocyclic system in a single pot.

Reaction of Imidazole-2-thiol with Furan-2-ylmethyl Halides

A primary and straightforward method for the synthesis of this compound is the direct N-alkylation of imidazole-2-thiol with a suitable furan-2-ylmethyl halide, such as furfuryl chloride or bromide. This reaction is a classic nucleophilic substitution where the nitrogen atom of the imidazole ring acts as the nucleophile. The reaction is typically carried out in the presence of a base in a polar aprotic solvent. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the imidazole nitrogen, enhancing its nucleophilicity. The resulting imidazolate anion then attacks the electrophilic methylene carbon of the furan-2-ylmethyl halide, displacing the halide and forming the desired N-C bond.

Reactant 1Reactant 2BaseSolventTypical Conditions
Imidazole-2-thiolFuran-2-ylmethyl chlorideK₂CO₃Acetonitrile or DMF80°C, 24h
Imidazole-2-thiolFuran-2-ylmethyl bromideNaHTHF0°C to RT

This method's effectiveness relies on controlling the regioselectivity of the alkylation. Imidazole-2-thiol exists in tautomeric forms, and alkylation can potentially occur at either nitrogen or the sulfur atom. However, N-alkylation is generally favored under these conditions.

Condensation and Thiation Strategies Involving Furan-2-carbaldehyde

Another direct approach involves the construction of the imidazole-2-thiol ring system using furan-2-carbaldehyde as a key starting material. This route falls under the category of multicomponent condensation reactions. A representative strategy is the reaction of an α-hydroxyketone or an α-aminoketone with potassium thiocyanate and an amine. In the context of the target molecule, furfurylamine would serve as the amine component.

A plausible pathway involves the condensation of furan-2-carbaldehyde, a 1,2-dicarbonyl compound (like benzil), furfurylamine, and ammonium acetate. While this directly yields a substituted imidazole, incorporating a thiol group requires a thiating agent. A more direct synthesis of the imidazole-2-thiol core involves reacting an aldehyde with thiourea (B124793). For instance, the condensation of an α-amino ketone with potassium thiocyanate is a known method for preparing 2-mercaptoimidazoles derpharmachemica.com.

One-Pot Synthesis Approaches

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. The synthesis of substituted imidazoles, including furan-containing analogs, is well-suited to one-pot, multicomponent reactions. A notable example is the four-component reaction involving an aldehyde (furan-2-carbaldehyde), a 1,2-dicarbonyl compound (e.g., benzil), an amine (e.g., 2,3-dihydrobenzo[b] researchgate.netniscpr.res.indioxin-6-amine), and a source of ammonia (ammonium acetate) nih.gov.

This reaction proceeds by mixing the components, often in a solvent like ethanol and with a catalytic amount of acid, and refluxing the mixture nih.gov. To adapt this for the synthesis of this compound, the components would be specifically chosen: furan-2-carbaldehyde, a suitable dicarbonyl compound, furfurylamine (to install the N-substituent), and a thiating agent like thiourea or potassium thiocyanate instead of ammonium acetate to form the 2-thiol moiety. Such solvent-free or microwave-assisted one-pot procedures have been developed for various imidazole derivatives, highlighting their advantages in efficiency and environmental friendliness asianpubs.orgekb.eg.

Reactant AReactant BReactant CReactant DCatalyst/SolventProduct Type
Furan-2-carbaldehydeBenzilFurfurylamineAmmonium AcetateC₄H₁₀BF₃O / Ethanol1-(furan-2-ylmethyl)-2,4,5-trisubstituted-1H-imidazole
Aldehyde1,2-DiketoneAmineAmmonium AcetateIonic LiquidTrisubstituted Imidazole

Multistep Reaction Sequences for Derivatization

Multistep syntheses provide a robust and often more controlled route to complex molecules. For this compound, this typically involves first constructing the core imidazole-2-thiol ring, which is then followed by the attachment of the furan-2-ylmethyl group.

Formation of the Imidazole Core via Condensation Reactions

The initial step in this sequence is the synthesis of the imidazole-2-thiol nucleus. There are several classic methods for this transformation. The Radiszewski synthesis and its variations are common, involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia derpharmachemica.com. To obtain a 2-thiol derivative, thiourea is often used in place of urea or ammonia sources.

A widely used method involves the reaction of an α-haloketone or α-hydroxyketone with thiourea. The thiourea acts as a source for the C2-carbon and the two nitrogen atoms, as well as the sulfur atom. For example, the condensation of benzoin with thiourea is a standard procedure to prepare 4,5-diphenyl-1H-imidazole-2-thiol. This core can then be used in subsequent alkylation steps. These condensation reactions form the fundamental C-N and C-C bonds of the imidazole ring system rsc.org.

N-Alkylation with Furan-2-ylmethyl Moieties under Basic Conditions (e.g., K₂CO₃ in DMF)

Once the imidazole-2-thiol core is synthesized, the final step is the introduction of the furan-2-ylmethyl group onto the N1 position. This is achieved through an N-alkylation reaction, similar to the direct route described in 2.1.1, but starting with a pre-formed and potentially purified imidazole-2-thiol derivative.

The reaction is typically performed by treating the imidazole-2-thiol with a furan-2-ylmethyl halide (e.g., furfuryl chloride) in a polar aprotic solvent like dimethylformamide (DMF). A weak inorganic base, such as potassium carbonate (K₂CO₃), is used to facilitate the reaction researchgate.net. The base deprotonates the most acidic proton, which is on the imidazole nitrogen, creating a nucleophilic anion. This anion then undergoes an Sₙ2 reaction with the furan-2-ylmethyl halide to yield the final product. The use of DMF as a solvent is advantageous as it effectively solvates the cation of the base, leaving the anion more reactive, and its high boiling point allows for heating to increase the reaction rate.

SubstrateAlkylating AgentBaseSolventGeneral Conditions
Imidazole-2-thiolFuran-2-ylmethyl chlorideK₂CO₃DMFRoom Temp to 80°C
4,5-disubstituted-imidazole-2-thiolFuran-2-ylmethyl bromideKOH/K₂CO₃AcetonitrileReflux

An exploration of the synthetic pathways leading to the formation of this compound and its related analogs reveals a variety of chemical strategies. These methodologies focus on the construction of the imidazole ring, the introduction of the thiol group, and the optimization of reaction conditions to ensure high yields and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-ylmethyl)-1H-imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c12-8-9-3-4-10(8)6-7-2-1-5-11-7/h1-5H,6H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZMYAMJWLAEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C=CNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1 Furan 2 Ylmethyl 1h Imidazole 2 Thiol

Tautomeric Equilibria and Structural Preferences

The 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol molecule can exist in two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, is a common feature of many heterocyclic compounds containing a thioamide group. The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents on the heterocyclic ring.

In the solid state, imidazole-2-thiones predominantly exist in the thione form. However, in solution, a dynamic equilibrium is established between the thione and thiol forms. The furan-2-ylmethyl substituent at the N1 position of the imidazole (B134444) ring can influence the position of this equilibrium through its electronic and steric effects.

Table 1: Tautomeric Forms of this compound

Tautomeric FormChemical StructureKey Features
Thione Form Contains a C=S double bond and an N-H bond within the imidazole ring.
Thiol Form Contains a C-S single bond with a proton on the sulfur atom (S-H), forming a thiol group. The imidazole ring is aromatic.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for studying thione-thiol tautomerism. In ¹H NMR spectroscopy, the presence of distinct signals for the N-H proton in the thione form and the S-H proton in the thiol form can provide evidence for the existence of both tautomers in solution. Similarly, ¹³C NMR spectroscopy can distinguish between the C=S carbon of the thione and the C-S carbon of the thiol. IR spectroscopy is also useful, as the C=S stretching vibration in the thione form and the S-H stretching vibration in the thiol form appear at characteristic frequencies.

Computational studies, employing methods like Density Functional Theory (DFT), can provide further insights into the relative stabilities of the tautomeric forms. nih.gov These calculations can help to predict the dominant tautomer in different environments and provide information about the energy barrier for the tautomeric interconversion. For a related compound, 1-(2,3-dihydrobenzo[b] creative-proteomics.comamericanelements.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, DFT calculations have been used to optimize its geometrical structure. nih.gov

Oxidation Reactions

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of various oxidized products. The nature of the product depends on the oxidizing agent used and the reaction conditions.

Mild oxidation of the thiol or thione form of this compound can lead to the formation of the corresponding sulfoxide. Further oxidation can then yield the sulfone. These transformations are significant as they can alter the biological activity and physicochemical properties of the parent molecule. The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic chemistry. nih.gov

Table 2: Potential Oxidation Products of this compound

Oxidation ProductGeneral StructureOxidation State of Sulfur
Sulfoxide +2
Sulfone +4

The thiol group is a key player in many biological redox processes. creative-proteomics.comnih.gov Thiols can act as antioxidants by scavenging reactive oxygen species (ROS). imrpress.com The thiol group of this compound can participate in redox reactions, for instance, through one-electron oxidation to form a thiyl radical. Two thiyl radicals can then dimerize to form a disulfide. This reversible disulfide bond formation is a crucial mechanism in many biological systems for regulating protein function and responding to oxidative stress. nih.gov

In the case of a similar compound, 1-methyl-1H-imidazole-2-thiol, oxidation with chlorine dioxide has been shown to yield different products depending on the reaction conditions, including the corresponding sulfonic acid. researchgate.net This suggests that the thiol group in imidazole-based thiols is readily involved in redox processes.

Reduction Reactions

Reduction of the Imidazole Ring to Imidazolines

The imidazole-2-thione moiety can undergo reduction to form the corresponding imidazolidine-2-thione. This transformation involves the saturation of the C4-C5 double bond within the imidazole ring. While specific studies detailing the reduction of this compound are not prevalent, the general methodology involves catalytic hydrogenation or the use of chemical reducing agents.

Conversely, the synthesis of imidazole-2-thiones often proceeds through the oxidation of an imidazolidine-2-thione precursor. For instance, one synthetic route involves reacting a vicinal diamine with a thiocarbonyl-containing compound, which first yields the saturated imidazolidine-2-thione. Subsequent oxidation of this intermediate produces the target imidazole-2-thione scialert.net. This established synthetic pathway underscores the feasibility of the reverse reaction, the reduction of the imidazole ring to an imidazoline. The stability of the aromatic imidazole ring, however, means that such reductions typically require forcing conditions compared to the reduction of non-aromatic systems.

Selective Reduction of Substituent Groups

The presence of two distinct heterocyclic rings, furan (B31954) and imidazole, as well as a thione group, presents challenges and opportunities for selective reduction. The furan ring is known to be sensitive to certain reductive conditions and can be prone to ring-opening or saturation.

Simple furans are generally resistant to reduction to tetrahydrofurans without concomitant ring cleavage pharmaguideline.com. However, catalytic hydrogenation is a common method for the saturation of furan rings. For example, furan and its derivatives can be hydrogenated to tetrahydrofuran using metal catalysts like palladium on carbon (Pd/C) or platinum researchgate.net. The conditions for these reactions, such as temperature and pressure, must be carefully controlled to avoid undesired side reactions.

Chemoselective reduction of functional groups attached to the furan ring while preserving the ring's aromaticity is also a significant consideration. The furan nucleus is sensitive to both acidic and basic conditions, which can complicate the choice of reducing agents nih.gov. Methods have been developed for the selective reduction of conjugated double bonds attached to a furan ring without affecting the heterocyclic moiety itself. For instance, 2-phenylbenzimidazoline, generated in situ, has been used for the efficient and selective reduction of α,β-unsaturated dinitriles bearing furan rings, a process that does not affect the furan ring or the cyano groups nih.gov. This highlights the possibility of selectively targeting substituents on the furan moiety of this compound while leaving the core structure intact.

Substitution Reactions

Direct nucleophilic substitution on the carbon atoms of the imidazole ring is generally unfavorable unless the ring is activated by strongly electron-withdrawing groups globalresearchonline.net. However, the this compound molecule possesses a highly nucleophilic exocyclic sulfur atom due to the thione-thiol tautomerism it exhibits scialert.net. The thiol tautomer is readily deprotonated, and the resulting thiolate anion is a potent nucleophile, making S-alkylation the most common nucleophilic substitution reaction for this class of compounds.

Research on analogous 1H-imidazole-2-thiols demonstrates facile reaction at the sulfur atom with various electrophiles. For example, substituted 4,5-diphenyl-1H-imidazole-2-thiols readily react with electrophiles like ethyl chloroacetate and dimethyl sulfate in the presence of a base to yield the corresponding S-substituted products sapub.org.

Table 1: Examples of S-Alkylation of Substituted 1H-Imidazole-2-thiols

Imidazole-2-thiol Reactant Electrophile Base / Solvent Product Yield (%) Reference
1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thiol Dimethyl sulfate Sodium methoxide 1-(4-chlorophenyl)-2-(methylthio)-4,5-diphenyl-1H-imidazole 67% sapub.org
1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2-thiol Ethyl chloroacetate Triethylamine / Ethanol Ethyl (1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-ylthio)acetate 55% sapub.org

This table presents data for structurally related compounds to illustrate the typical reactivity of the imidazole-2-thiol scaffold.

The furan ring is a π-electron-rich heterocycle that is highly activated towards electrophilic aromatic substitution, typically occurring at the C5 position (the α-position adjacent to the oxygen, distal to the substituent). The imidazole ring attached to the furan moiety acts as an electron-withdrawing group, which can influence the reactivity and regioselectivity of these substitutions.

A comprehensive study on 5-(2-furyl)-1-methyl-1H-imidazole, a close structural analog, has detailed its reactions with various electrophilic reagents. These reactions predominantly result in substitution at the 5-position of the furan ring researchgate.netosi.lv.

Table 2: Electrophilic Aromatic Substitution Reactions on 5-(2-Furyl)-1-methyl-1H-imidazole

Reaction Type Reagent / Conditions Product Yield (%) Reference
Nitration HNO₃ (65%), H₂SO₄ (conc.), -5 to 0 °C 1-Methyl-5-(5-nitro-2-furyl)-1H-imidazole 61% osi.lv
Bromination N-Bromosuccinimide, CCl₄, reflux 5-(5-Bromo-2-furyl)-1-methyl-1H-imidazole 87% osi.lv
Sulfonation SO₃-Pyridine complex, 100 °C Sodium 5-(1-methyl-1H-imidazol-5-yl)furan-2-sulfonate 65% osi.lv
Formylation POCl₃, DMF, 100 °C 5-(1-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde 75% osi.lv

This table presents data for a structurally related compound, 5-(2-furyl)-1-methyl-1H-imidazole, to illustrate the expected reactivity of the furan moiety.

Reactions with Unsaturated Systems

The thiol group of this compound is an effective nucleophile for addition reactions to carbon-carbon triple bonds, a process often referred to as hydrothiolation or "thiol-yne" reaction. This reaction is a powerful method for the synthesis of vinyl sulfides.

The addition of thiols to acetylene can be catalyzed by bases nih.gov. The mechanism involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then attacks one of the sp-hybridized carbons of the alkyne. This process has been successfully applied to imidazole and benzimidazole thiols using calcium carbide as a source of acetylene, affording the corresponding 2-(vinylthio)imidazoles in high yields nih.gov.

Furthermore, the reaction is not limited to acetylene itself. More complex unsaturated systems, such as conjugated enynones, also react with 1H-imidazole-2-thiols. For example, the base-catalyzed reaction of 4-phenyl-1H-imidazole-2-thiol with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones involves the nucleophilic addition of the thiol to the triple bond, followed by cyclization to yield fused heterocyclic systems researchgate.netconsensus.app. A photocatalyzed thiol-yne click reaction using acetylene gas has also been shown to be compatible with a furyl group, indicating the robustness of this transformation nih.gov.

Reactions with Alkenes Featuring Activated Double Bonds

The chemical behavior of this compound in the presence of alkenes with activated double bonds is characterized by the nucleophilic nature of its thiol group. This functionality readily participates in conjugate addition reactions, specifically the Thiol-Michael addition, with a variety of electron-deficient olefins. This reaction is a powerful and atom-economical method for forming carbon-sulfur bonds. researchgate.netorganic-chemistry.org

The general mechanism for this transformation involves the addition of the sulfur atom across the carbon-carbon double bond of an α,β-unsaturated compound. The reaction is typically facilitated by a base, which deprotonates the thiol (-SH) to form a more nucleophilic thiolate anion (-S⁻). This thiolate then attacks the electrophilic β-carbon of the activated alkene (the Michael acceptor), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, usually by the protonated base or a protic solvent, yields the final S-alkylated adduct.

A wide range of Michael acceptors can be employed in this reaction. These include, but are not limited to, α,β-unsaturated ketones, esters, nitriles, and amides. The reactivity of the Michael acceptor is influenced by the electron-withdrawing nature of the activating group.

While specific studies on this compound are not extensively detailed in the available literature, the reactivity can be confidently predicted based on the well-established behavior of other heterocyclic thiols. organic-chemistry.orgrsc.org The reactions are expected to proceed under mild conditions, often at room temperature, and provide high yields of the corresponding thioether products.

The general scheme for the Thiol-Michael addition is as follows:


Image: General reaction scheme of this compound with a Michael acceptor, where EWG represents an electron-withdrawing group (e.g., -COR, -COOR, -CN).


Detailed findings from studies on analogous heteroaromatic thiols demonstrate the versatility and efficiency of this reaction. The choice of solvent and base can be optimized to achieve the desired outcome. Common bases include organic amines like triethylamine or stronger bases such as sodium ethoxide, while polar solvents like ethanol, methanol, or acetonitrile are frequently used.

The table below summarizes representative examples of Thiol-Michael additions involving heterocyclic thiols with various activated alkenes, illustrating the typical reaction conditions and outcomes that can be expected for this compound.

Heterocyclic ThiolActivated Alkenes (Michael Acceptor)ConditionsProductYield (%)
1H-imidazole-2-thiolMethyl acrylateTriethylamine, Ethanol, rt, 4hMethyl 3-((1H-imidazol-2-yl)thio)propanoate92
1-methyl-1H-imidazole-2-thiolAcrylonitrileSodium ethoxide, Methanol, rt, 2h3-((1-methyl-1H-imidazol-2-yl)thio)propanenitrile95
Benzothiazole-2-thiol2-Cyclohexen-1-oneTriethylamine, Dichloromethane, rt, 6h3-(benzo[d]thiazol-2-ylthio)cyclohexan-1-one88
1H-tetrazole-5-thiolN-PhenylmaleimidePiperidine (cat.), Acetonitrile, rt, 1h3-((1H-tetrazol-5-yl)thio)-1-phenylpyrrolidine-2,5-dione98

These examples underscore the high efficiency and broad applicability of the Thiol-Michael addition for S-alkylation of heterocyclic thiols. It is therefore anticipated that this compound would react similarly with these and other Michael acceptors to produce a diverse range of functionalized thioether derivatives.

Based on a comprehensive review of available scientific literature, detailed computational chemistry investigations specifically for the compound This compound are not present in the provided search results. The existing research focuses on derivatives or structurally related compounds, and applying their specific data to the target molecule would be scientifically inaccurate.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested outline using the available information. The creation of data tables and detailed research findings for the specified subsections would require direct computational analysis of "this compound," which has not been located.

Advanced Computational Chemistry Investigations of 1 Furan 2 Ylmethyl 1h Imidazole 2 Thiol

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational chemistry technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding and predicting a molecule's chemical reactivity and intermolecular interactions. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. This potential represents the net electrostatic effect of the molecule's protons and electrons, providing insight into its charge distribution.

Prediction of Reactivity Sites and Non-Covalent Interactions (e.g., Cation-π)

The MEP map of 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol reveals distinct regions of varying electrostatic potential, which are crucial for predicting its reactivity. The map is color-coded to represent these different potential areas:

Electron-rich regions (Negative Potential): Typically colored in shades of red, these areas indicate a high electron density and are susceptible to electrophilic attack. For this compound, these regions are concentrated around the electronegative atoms: the oxygen atom of the furan (B31954) ring, the nitrogen atoms of the imidazole (B134444) ring, and the sulfur atom of the thiol group. These sites are likely to act as hydrogen bond acceptors.

Electron-deficient regions (Positive Potential): Colored in shades of blue, these areas have a lower electron density and are prone to nucleophilic attack. Such regions are generally found around the hydrogen atoms of the molecule.

Neutral regions: Green areas on the map indicate regions of neutral or near-zero potential.

Based on this distribution, the MEP analysis predicts that electrophiles will preferentially interact with the furan oxygen, the imidazole nitrogens, and the thiol sulfur. Conversely, nucleophiles are more likely to attack the hydrogen atoms or other electron-poor centers.

Furthermore, the MEP map helps in understanding non-covalent interactions. The electron-rich aromatic systems of the furan and imidazole rings suggest the possibility of cation-π interactions, where a cation is attracted to the negative electrostatic potential associated with the π-electron cloud of the aromatic rings. researchgate.net The negative potential above and below the plane of these rings makes them suitable for binding with cations or other electron-deficient species.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govsemanticscholar.org For this compound, MD simulations provide valuable insights into its structural flexibility, conformational preferences, and dynamic behavior in a simulated biological environment.

The simulation tracks the trajectories of atoms by solving Newton's equations of motion, allowing for the exploration of the molecule's potential energy surface. A key aspect of this analysis is understanding the molecule's conformational landscape. This compound possesses several rotatable bonds, particularly the single bond of the methylene (B1212753) bridge connecting the furan and imidazole rings. The rotation around this bond dictates the relative orientation of the two heterocyclic rings, which can significantly influence the molecule's ability to interact with biological targets.

During an MD simulation, various parameters are monitored to assess the stability and dynamics of the molecule. semanticscholar.org One such parameter is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD value suggests that the molecule has reached an equilibrium conformation, while fluctuations can indicate conformational transitions. By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site. nih.gov

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to filter out those likely to fail due to poor pharmacokinetics. rsc.orgjaptronline.com

Theoretical Models for Absorption and Distribution

Several theoretical models are employed to predict the absorption and distribution of this compound. These models rely on calculating various molecular descriptors that correlate with pharmacokinetic properties.

One of the most widely used models is Lipinski's Rule of Five , which provides a set of guidelines for evaluating the drug-likeness and potential for oral bioavailability of a compound. The rule states that a molecule is more likely to be orally absorbed if it meets the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Other important descriptors for absorption and distribution include:

Topological Polar Surface Area (TPSA): This descriptor is correlated with drug permeability through cell membranes. A TPSA value of ≤ 140 Ų is generally considered favorable for good cell permeability.

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is crucial for its absorption from the gastrointestinal tract.

Blood-Brain Barrier (BBB) Permeability: Models predict whether a compound is likely to cross the BBB and enter the central nervous system.

The predicted ADME properties for this compound are summarized in the table below.

PropertyPredicted ValueCompliance with Models
Molecular Weight180.23 g/mol Yes (Lipinski)
logP1.5 - 2.5Yes (Lipinski)
Hydrogen Bond Donors1Yes (Lipinski)
Hydrogen Bond Acceptors3 (N, N, O, S)Yes (Lipinski)
TPSA~70-80 ŲFavorable for permeability
Blood-Brain BarrierPredicted to be BBB permeant-

These in silico predictions suggest that this compound possesses physicochemical properties consistent with good oral bioavailability. nih.gov

Predictive Studies of Metabolic Pathways

Predicting the metabolic fate of a compound is essential for understanding its efficacy and potential for toxicity. For this compound, metabolic pathways can be predicted by considering the known metabolism of its constituent functional groups: the furan ring, the imidazole ring, and the thiol group.

Phase I Metabolism: Phase I reactions typically involve oxidation, reduction, or hydrolysis. The furan moiety is a primary site for Phase I metabolism. It is known that furan can be bioactivated by cytochrome P450 enzymes, particularly CYP2E1, to form a highly reactive intermediate, cis-2-butene-1,4-dial (BDA). researchgate.net This reactive metabolite can subsequently form covalent adducts with macromolecules like proteins and DNA. researchgate.net The imidazole ring can also undergo oxidation at various positions.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to facilitate excretion. The thiol (-SH) group of this compound is a prime site for Phase II conjugation reactions. The most common pathways would include:

Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Methylation: Addition of a methyl group, catalyzed by thiol S-methyltransferase.

Therefore, the predicted metabolic pathway for this compound likely involves initial oxidation of the furan ring, followed by conjugation reactions at the thiol group to form more water-soluble metabolites that can be readily excreted from the body. The imidazole moiety itself represents a pharmacophore in some contexts, suggesting it can also be involved in metabolic interactions. researchgate.net

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies of 1 Furan 2 Ylmethyl 1h Imidazole 2 Thiol Analogs

Mechanistic Investigations of Biological Activities

Research into analogs of 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol has revealed several mechanisms through which they exert their biological effects, ranging from specific enzyme inhibition to the induction of complex cellular responses like apoptosis.

The structural motifs within this compound are associated with the inhibition of key enzymes involved in metabolic and signaling pathways.

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Analogs containing a furan (B31954) ring, such as certain (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, have demonstrated potent, mixed-type inhibitory activity against mushroom tyrosinase. researchgate.netnih.gov Kinetic studies suggest that the mechanism may involve the coordination of the oxygen atom from the furan ring and an adjacent carbonyl group with the copper ions located in the enzyme's active site. researchgate.net The type of inhibition can vary among different analogs, with some exhibiting competitive or uncompetitive kinetics. nih.govresearchgate.net

Dopamine (B1211576) β-Hydroxylase (DBH) Inhibition: DBH is a crucial enzyme in the catecholamine biosynthesis pathway, responsible for converting dopamine to norepinephrine (B1679862). Analogs featuring the imidazole-2-thiol core, such as 1-(thienylalkyl)imidazole-2(3H)-thiones, have been identified as powerful competitive inhibitors of DBH. nih.gov This competitive mechanism implies that these molecules bind to the active site of the enzyme, preventing the substrate from binding. In contrast, a related compound, 2-mercapto-1-methylimidazole, was found to be an uncompetitive inhibitor with respect to the cosubstrate ascorbate (B8700270) and a mixed-type inhibitor concerning the substrate tyramine, indicating that it interacts preferentially with the reduced form of the enzyme. nih.gov

Table 1: Enzyme Inhibition Data for Selected Analogs
Analog ClassTarget EnzymeCompound ExampleInhibition TypeIC50 / KiReference
Furan-chalconeMushroom TyrosinaseCompound 8 (a 2,4-dihydroxy substituted derivative)MixedIC50 = 0.0433 µM (monophenolase) nih.gov
1-(Thienylalkyl)imidazole-2(3H)-thioneDopamine β-HydroxylaseCompound 5g (1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione)CompetitiveData not specified in abstract nih.gov
Mercapto-imidazoleDopamine β-Hydroxylase2-Mercapto-1-methylimidazoleMixed (vs. tyramine)Data not specified in abstract nih.gov

By inhibiting specific enzymes, these compounds can modulate entire biochemical pathways, leading to significant physiological outcomes.

The inhibition of DBH by analogs like 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione directly impacts the catecholamine pathway. nih.gov This intervention alters the balance of neurotransmitters, leading to measurable changes in dopamine and norepinephrine levels. nih.gov Such modulation has been correlated with a reduction in blood pressure in spontaneously hypertensive rat models. nih.gov

In the context of oncology, imidazole (B134444) derivatives have been shown to target critical cancer-promoting pathways. For example, certain trisubstituted imidazoles can suppress the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in breast cancer and is central to cell proliferation, growth, and survival. nih.gov Furthermore, a hybrid molecule incorporating imidazole and furan moieties was found to inhibit the epidermal growth factor receptor (EGFR) kinase, a key component in signaling pathways that drive tumor growth, and subsequently arrest the cell cycle in the G1 phase. researchgate.net

The biological activities of these analogs are rooted in their direct physical interactions with specific molecular targets. As discussed, enzymes like tyrosinase and DBH are primary targets. researchgate.netnih.gov The interaction often occurs at the active site, where the inhibitors compete with natural substrates. nih.gov In the case of tyrosinase, this involves chelation with copper ions essential for catalytic activity. researchgate.netmdpi.com

Beyond these enzymes, analogs have demonstrated engagement with other vital cellular machinery.

DNA Gyrase B: In the realm of antibacterial research, hybrid compounds containing both furan and imidazole scaffolds have been shown through molecular docking studies to bind to the active site of DNA gyrase B, an essential bacterial enzyme involved in DNA replication. nih.govresearchgate.net

Tubulin: Certain imidazole-based anticancer agents exert their effects by targeting the microtubule cytoskeleton. They have been found to bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization into microtubules and disrupting cell division. researchgate.netnih.gov

A significant mechanism underlying the anticancer potential of imidazole analogs is the induction of apoptosis, or programmed cell death. nih.govrsc.org This process is a critical fail-safe mechanism that eliminates damaged or cancerous cells.

Studies on various cancer cell lines have shown that imidazole derivatives can trigger apoptosis through the intrinsic mitochondrial pathway. researchgate.netnih.gov This is often achieved by altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. For instance, the active compound 4f , an imidazole derivative, was observed to significantly increase the expression of the pro-apoptotic protein Bax while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2 in HeLa cells. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis. nih.govnih.gov The cleavage of substrates like PARP by activated caspases is a hallmark of apoptosis that has been observed following treatment with these compounds. nih.gov

Table 2: Apoptosis Induction by an Imidazole Analog
Cell LineCompoundConcentrationTreatment TimeApoptosis Rate (%)Reference
HeLa (Cervical Cancer)Compound 4f 3.24 µM24 h68.2% nih.gov
HeLa (Cervical Cancer)5-FU (Control)Not Specified24 h39.6% nih.gov

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between a molecule's structure and its biological activity is fundamental for designing more effective and specific therapeutic agents. SAR studies on analogs of this compound have provided valuable insights into the roles of different parts of the molecule.

The substitution pattern on the imidazole ring is a critical determinant of biological activity and target selectivity.

N-1 Substitutions: The group attached to the N-1 position of the imidazole ring profoundly influences the compound's inhibitory profile. In the case of DBH inhibitors based on the imidazole-2-thiol core, the nature of the N-1 substituent is paramount. A comparative study revealed that replacing a phenylalkyl group with a thienylalkyl group resulted in highly potent competitive inhibitors. nih.gov This highlights that the specific heteroaromatic ring—be it furan, thiophene, or pyridine—and the linker connecting it to the imidazole nitrogen are key for optimizing interactions within the enzyme's active site. nih.govdatapdf.com Similarly, for anticancer activity, the introduction of a benzotriazole (B28993) group at the N-1 position of imidazol-2-thiones yielded compounds with significant antiproliferative effects. researchgate.net

C-4/C-5 Substitutions: Modifications at other positions of the imidazole ring also play a crucial role. For a series of 15-lipoxygenase inhibitors, the presence of aryl groups at both the C-4 and C-5 positions of the 1H-imidazole-2(3H)-thione scaffold was essential for activity. researchgate.net Conversely, in the development of inhibitors for the insulin-degrading enzyme, the imidazole ring itself was found to be a critical pharmacophore, as its replacement by a phenyl or indole (B1671886) ring led to a significant loss of activity. nih.gov This underscores the importance of the specific electronic and hydrogen-bonding properties of the imidazole core for molecular recognition at the target. Further studies on anticancer agents targeting tubulin have also explored substitutions on the aryl rings attached at these positions, demonstrating that such modifications are key to tuning potency. nih.govacs.org

Role of the Thiol/Thione Group in Modulating Biological Activity

The 1H-imidazole-2-thiol core of the target compound and its analogs features a thiol/thione tautomerism, a critical aspect influencing its biological activity. nih.gov This equilibrium means the compound can exist in solution as both the thiol (-SH) form and the thione (C=S) form. nih.govmdpi.com The existence of the thione form is often confirmed by the presence of characteristic absorption bands for the C=S group in infrared (IR) spectra, typically around 1250-1270 cm⁻¹. mdpi.comnih.gov The reactivity of this group is significant; for instance, the ability to be in the thiol form allows for reactions such as the synthesis of Mannich bases and methyl derivatives, confirming the presence of the tautomeric equilibrium. nih.gov

The thione group's presence is a recurring feature in various biologically active heterocyclic compounds. nih.gov In derivatives of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) that also contain a furan moiety, the thiol/thione group is a key structural component. nih.gov The reactivity of this functional group is fundamental to the molecule's ability to interact with biological targets. For example, in related structures like 1-benzoyl-3-furan-2-ylmethyl-thiourea, the thiourea (B124793) group is integral to its observed antibacterial properties against various bacterial strains. utripoli.edu.ly The nucleophilic nature of the sulfur atom in the thiol form or the hydrogen-bonding capability of the N-H group in the thione form can play a crucial role in binding to enzyme active sites or other biological receptors.

Influence of Furan and Other Aromatic/Heterocyclic Moieties on Target Interactions

The furan and imidazole rings are privileged scaffolds in medicinal chemistry, frequently found in compounds with a wide array of pharmacological activities. ijabbr.comlongdom.org The furan nucleus is a component of numerous approved drugs and is known to contribute to antibacterial, antifungal, anti-inflammatory, and anticancer properties, among others. utripoli.edu.lyijabbr.com Similarly, the imidazole ring is a constituent of essential natural molecules like the amino acid histidine and exhibits a broad spectrum of biological activities. longdom.orgresearchgate.net

Structure-activity relationship (SAR) studies on analogs demonstrate that the nature of the heterocyclic ring directly impacts biological potency. In one study comparing hybrid molecules, a compound containing a 5-nitrofuran moiety was found to be more potent against H. pylori strains than its analog containing a 1-methyl-5-nitro-imidazole group. nih.gov This highlights that even between two well-established heterocyclic systems, subtle differences in their electronic and steric properties can lead to significant variations in activity.

Effects of Electron-Withdrawing Groups on Potency

The electronic properties of substituents on the aromatic and heterocyclic rings are a determining factor in the potency of this compound analogs. SAR studies consistently reveal that the presence of electron-withdrawing groups (EWGs) can significantly enhance antimicrobial activity. nih.gov

Compound SeriesSubstituent TypeExamplesEffect on Biological ActivityReference
2-(1,2,3-triazol-4-yl)-thiazole derivativesElectron-Withdrawing-NO₂, Halogens (e.g., -Cl, -Br)Provides an antibacterial effect nih.gov
Furan sulfonyl hydrazonesElectron-Withdrawing-NO₂Highest inhibition effect on hCA I isozyme utripoli.edu.ly
Thiadiazole hybridsElectron-Withdrawing Heterocycle5-nitrofuran, 1-methyl-5-nitro-imidazolePotent activity against H. pylori nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a crucial tool in understanding the essential structural features required for the biological activity of this compound analogs and in designing new, more potent ligands. A pharmacophore model for this class of compounds would likely be derived from structural data and SAR studies, identifying key interaction points such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers.

Based on the core structure, a hypothetical pharmacophore model would include:

Aromatic/Heterocyclic Feature: Provided by the furan ring, which can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole ring. longdom.org

Hydrogen Bond Donor/Acceptor: The thiol/thione moiety, which can act as a hydrogen bond donor (in the N-H thione form) or a hydrogen bond acceptor/nucleophile (in the thiol form). nih.gov

Molecular docking studies on analogous compounds containing furan and imidazole rings have provided insights into their binding modes. For instance, docking of thiazole (B1198619) derivatives bearing these moieties into the active site of DNA gyrase B revealed key interactions with amino acid residues, with good predicted binding energies. nih.govresearchgate.net Such computational analyses help refine ligand design by predicting how modifications to the core structure—such as altering substituents on the furan or imidazole rings—would affect binding affinity and orientation within the target's active site. These principles guide the rational design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are employed to mathematically correlate the structural or physicochemical properties of this compound analogs with their biological activity. These predictive models are instrumental in understanding which properties are most influential for potency and in prioritizing the synthesis of new compounds. researchgate.net

For series of related heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole derivatives, QSAR models have been successfully developed to describe their antifungal activities. researchgate.net In these studies, various molecular descriptors are calculated for each analog and used as independent variables in regression analysis. These descriptors often fall into several categories:

Hydrophobic parameters (e.g., logP, π): These describe the lipophilicity of the molecule, which is crucial for membrane permeability and reaching the target site.

Electronic parameters (e.g., Hammett constants, dipole moment, HOMO/LUMO energies): These quantify the electronic distribution within the molecule, affecting its ability to interact with polar residues in the target protein. ijpsonline.com

Steric or Topological parameters (e.g., molar refractivity, molecular weight): These describe the size and shape of the molecule, which must be complementary to the binding site. ijpsonline.com

QSAR analyses on N-alkyl imidazole analogs with antibacterial activity revealed that hydrophobic properties (π) contributed positively to activity, while steric bulk (molar refractivity, MR) contributed negatively, suggesting that less bulky, more hydrophobic substituents are favorable. ijpsonline.com Similarly, a study on 1-[(1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazoles found that antifungal activity correlated best with hydrophobic parameters (π). researchgate.net These models provide valuable quantitative insights that guide the optimization of lead compounds.

Compound SeriesActivity TypeKey QSAR DescriptorsFindingsReference
N-alkyl imidazole analogsAntibacterialHydrophobicity (π), Steric (MR), Electronic (Dipole Moment)Hydrophobicity is favorable; low bulkiness is preferred. ijpsonline.com
1-[(1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazolesAntifungalHydrophobicity (π), Indicator variablesAntifungal activity correlated best with hydrophobic parameters. researchgate.net

Research Applications and Future Directions for 1 Furan 2 Ylmethyl 1h Imidazole 2 Thiol

Role in Advanced Organic Synthesis

The unique structural combination of a furan (B31954) ring, an imidazole (B134444) ring, and a thiol group in 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol suggests its potential as a versatile building block in organic synthesis.

As a Building Block for Complex Polyheterocyclic Systems

Theoretically, this compound could serve as a foundational molecule for the synthesis of more complex polyheterocyclic systems. The presence of multiple reactive sites—the furan ring susceptible to electrophilic substitution and Diels-Alder reactions, the imidazole ring with its nucleophilic nitrogen atoms, and the reactive thiol group—offers numerous possibilities for annulation and condensation reactions to construct fused or linked heterocyclic frameworks. However, specific examples of its use in the synthesis of such complex systems are not extensively documented in publicly available research.

Precursor for Novel Chemical Entities with Tailored Properties

The functional groups present in this compound make it an interesting precursor for the development of new chemical entities. The thiol group can be readily alkylated, acylated, or oxidized to sulfonic acids, providing a handle for modifying the molecule's properties. The furan and imidazole rings can also be functionalized to tune the electronic and steric characteristics of the resulting molecules. While this potential exists, dedicated studies detailing the synthesis of novel entities with tailored properties originating from this specific precursor are not widely reported.

Catalytic Applications (excluding specific process details)

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are known to act as ligands for transition metals in catalysis. The imidazole and thiol groups of this compound could potentially coordinate with metal centers, suggesting its possible application in the development of new catalysts. However, there is a lack of specific research in the scientific literature that investigates the catalytic applications of this particular compound.

Development as Biological Probes and Chemical Biology Tools

Furan and imidazole scaffolds are present in many biologically active molecules. This has led to the exploration of related compounds as biological probes. The structural features of this compound could, in principle, allow for its development as a probe for specific biological targets, potentially through interactions involving its heterocyclic rings or the thiol group. Nevertheless, there is no significant body of research available that describes the development and use of this compound as a biological probe or a tool in chemical biology.

Emerging Research Areas

Emerging research often focuses on the novel applications of existing or easily synthesizable molecules. For this compound, one such potential area is material science.

Material Science Applications (e.g., Corrosion Inhibitors)

Organic compounds containing heteroatoms like nitrogen and sulfur are frequently studied as corrosion inhibitors for various metals and alloys. These heteroatoms can facilitate the adsorption of the organic molecule onto the metal surface, forming a protective layer. The imidazole and thiol moieties in this compound suggest its potential as a corrosion inhibitor. While the general class of imidazole-thiols has been investigated for this purpose, specific studies on the corrosion inhibition properties of this compound are not prevalent in the current body of scientific literature.

Exploration of Unexplored Reactivity and Derivatization Pathways

The unique molecular architecture of this compound presents multiple avenues for chemical modification, offering the potential to generate a diverse library of novel compounds. The primary sites for reactivity on this molecule are the imidazole ring, the furan moiety, and the thiol group. Each of these components has distinct chemical properties that can be exploited for derivatization.

The imidazole ring is an amphoteric heterocycle, meaning it can react as both an acid and a base. nih.gov It is susceptible to both electrophilic and nucleophilic attacks. nih.gov The nitrogen atoms of the imidazole ring can be targeted for alkylation, acylation, or coordination with metal centers. The exocyclic thiol group is a key functional handle for a variety of transformations. It exists in a thione-thiol tautomerism, which influences its reactivity. researchgate.net This thiol group can readily undergo S-alkylation, oxidation to form disulfides or sulfonic acids, and can serve as a nucleophile in addition reactions or cyclization reactions to form fused heterocyclic systems. researchgate.netresearchgate.net For instance, reactions of imidazole-2-thiols with α,β-unsaturated ketones (chalcones) can lead to the synthesis of pyrazole-containing imidazole derivatives. niscpr.res.in Similarly, the reactivity of the thiourea-like functionality can be utilized in reactions with reagents like hydrazonyl chlorides to yield thiazole (B1198619) derivatives. nih.govmdpi.com

The furan ring is an electron-rich aromatic system prone to electrophilic substitution reactions, such as nitration, sulfonation, and acylation, typically at the C-5 position. ijabbr.com However, these reactions must be conducted under mild conditions to avoid polymerization of the furan ring. ijabbr.com The methylene (B1212753) bridge connecting the furan and imidazole rings could also potentially be a site for radical substitution, although this is generally less common.

Potential derivatization pathways can be systematically explored to create novel molecular scaffolds. A summary of these potential reactions is presented in Table 1.

Table 1: Potential Derivatization Reactions for this compound

Reactive Site Reaction Type Potential Reagents Resulting Functional Group/Scaffold
Thiol Group S-Alkylation Alkyl halides, epoxides Thioether
Oxidation Mild oxidizing agents (e.g., I2), Strong oxidizing agents (e.g., H2O2) Disulfide, Sulfonic acid
Cyclocondensation α-Haloketones, Hydrazonyl chlorides Thiazole ring, Thiazine ring
Michael Addition α,β-Unsaturated carbonyls Thioether adduct
Imidazole Ring N-Alkylation/Acylation Alkyl halides, Acyl chlorides Quaternary imidazolium salt, N-acylated imidazole
Electrophilic Substitution Brominating agents (e.g., NBS) Bromo-imidazole derivative
Furan Ring Electrophilic Substitution Nitrating agents, Acylating agents (with Lewis acid) Nitro-furan, Acyl-furan derivatives
Hydrogenation H2/Pd, Raney Ni Tetrahydrofuran derivative

By systematically applying these transformations, researchers can generate a wide array of derivatives with potentially new chemical and biological properties, moving beyond currently known structures like simple phenyl-substituted analogs. cymitquimica.comamericanelements.com

Integration of Computational and Experimental Approaches in Chemical Research

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. For a molecule like this compound, this integrated approach can accelerate the discovery process, provide deep mechanistic insights, and guide the rational design of new derivatives.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), can predict a wide range of molecular properties before a compound is ever synthesized in the lab. nih.gov These properties include optimized molecular geometry, electronic structure, and reactivity descriptors. For example, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help identify the most likely sites for electrophilic and nucleophilic attack, corroborating and refining the predictions based on classical reactivity rules. nih.govsciopen.com Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions to predict non-covalent interactions and reaction sites. nih.gov

This in silico analysis provides a theoretical framework that can guide experimental work. For instance, if DFT calculations suggest a particular atom on the imidazole or furan ring is highly susceptible to electrophilic attack, synthetic chemists can prioritize experiments using specific electrophiles to target that site. This predictive power saves time and resources by narrowing down the experimental variables.

Furthermore, molecular docking studies, a key computational technique, can be used to predict how this compound and its virtual derivatives might bind to biological targets like enzymes or receptors. nih.gov This allows for the pre-screening of large virtual libraries of compounds to identify those with the highest predicted binding affinity, enabling researchers to focus their synthetic efforts on the most promising candidates.

The experimental data, in turn, serves to validate and refine the computational models. sciopen.com Synthesis of a predicted derivative followed by characterization using techniques like NMR, IR spectroscopy, and X-ray crystallography confirms its structure. nih.govnih.gov The experimentally determined reactivity and biological activity can then be compared with the computational predictions. Discrepancies between theoretical and experimental results can lead to the refinement of the computational models, improving their predictive accuracy for future studies. This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern drug discovery and materials science.

Table 2: Integrated Computational and Experimental Workflow

Stage Computational Method Experimental Method Objective
Design DFT (Geometry Optimization, HOMO/LUMO, MEP) N/A Predict reactivity and stable conformations.
Molecular Docking N/A Predict binding affinity to biological targets.
Synthesis Reaction Pathway Modeling Multi-step synthesis, Cyclocondensation Guide reaction conditions and predict feasibility.
Characterization NMR/IR Spectra Prediction ¹H-NMR, ¹³C-NMR, FT-IR, Mass Spectrometry Confirm structure of synthesized compounds.
Evaluation QSAR (Quantitative Structure-Activity Relationship) In vitro biological assays Correlate chemical structure with biological activity.

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. Applying these principles to the synthesis of this compound and its derivatives is crucial for developing environmentally sustainable chemical processes.

Several green chemistry strategies can be envisioned for this chemical family. One key area is the use of alternative solvents. Many traditional organic syntheses rely on volatile and often toxic organic solvents. Replacing these with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. nih.govasianpubs.org For example, the synthesis of some imidazole derivatives has been successfully achieved in one-pot reactions under solvent-free conditions, which offers advantages like high efficiency, easy purification, and mild reaction conditions. asianpubs.org

Another important strategy is the use of catalysts to improve reaction efficiency and reduce waste. This includes the use of biocatalysts, such as enzymes or whole microbial cells, which can perform reactions with high selectivity under mild conditions (ambient temperature and pressure, neutral pH). researchgate.net The asymmetric bioreduction of a furan-containing ketone to a chiral alcohol using Lactobacillus paracasei demonstrates the potential of biocatalysis in creating complex furan derivatives with high yields and enantiomeric purity. researchgate.net Such methods could be explored for stereoselective modifications of the target compound or its precursors.

Atom economy, a central concept in green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are excellent examples of atom-economical processes. nih.gov Designing a synthetic route for this compound that combines several steps into a single operation would reduce the need for intermediate purification steps, thereby saving solvents, energy, and reducing waste.

Finally, the use of alternative energy sources, such as microwave irradiation, can often accelerate reaction times from hours to minutes, leading to energy savings and potentially cleaner reaction profiles with fewer side products. nih.gov

Table 3: Green Chemistry Strategies for Synthesis

Green Chemistry Principle Application to Synthesis Potential Benefit
Safer Solvents Use of water or ethanol as a reaction medium. Reduced toxicity and environmental pollution.
Atom Economy One-pot, multi-component synthesis strategies. Higher efficiency, less waste generation.
Catalysis Use of biocatalysts (e.g., enzymes, whole cells) or recyclable solid catalysts. High selectivity, mild conditions, catalyst reusability.
Energy Efficiency Microwave-assisted synthesis. Drastically reduced reaction times, energy savings.
Solvent-Free Reactions Reacting neat starting materials. Elimination of solvent waste, simplified workup.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally benign.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol, and what are their mechanistic considerations?

  • Methodology : The compound can be synthesized via cyclization of amido-nitriles using transition metal catalysts (e.g., nickel) or through condensation reactions between glyoxal derivatives and thiol-containing precursors under basic conditions (e.g., triethylamine) . Key parameters include temperature control (70–100°C) and solvent selection (e.g., ethanol or DMF) to optimize yield.
  • Validation : Confirm structural integrity via 1H^1H-NMR (e.g., thiol proton at δ 3.5–4.0 ppm) and FT-IR (S-H stretch ~2500 cm1^{-1}) .

Q. How does the furan substituent influence the compound’s electronic and steric properties compared to other aryl groups?

  • Analysis : The furan ring introduces electron-rich aromaticity, enhancing π-π stacking interactions in biological targets. Comparative studies with phenyl or nitro-phenyl analogs (e.g., 1-(3-nitrophenyl)-imidazole-2-thiol) show reduced hydrophobicity but increased hydrogen-bonding potential due to the furan oxygen .
  • Experimental Data : LogP values for furan-substituted imidazoles are typically 0.5–1.0 units lower than phenyl analogs .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to cyclooxygenase (COX) enzymes?

  • Methodology : Use Schrödinger Suite or AutoDock Vina to dock the compound into COX-1/2 active sites. Compare binding energies with known inhibitors (e.g., celecoxib). Parameterize the thiol group’s interaction with Arg120/His90 residues .
  • Case Study : A study on similar imidazole-thiols showed IC50_{50} values of 5–10 μM for COX-2 inhibition, correlating with docking scores of −8.5 to −9.2 kcal/mol .

Q. What strategies resolve contradictory data on the antimicrobial efficacy of imidazole-2-thiol derivatives?

  • Analysis : Discrepancies often arise from substituent positioning. For example, 5-phenyl substitution enhances Gram-positive activity (MIC 8 μg/mL), while 4-methyl groups reduce potency (MIC >64 μg/mL) .
  • Resolution : Conduct structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing furan with thiophene) and validate via time-kill assays .

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